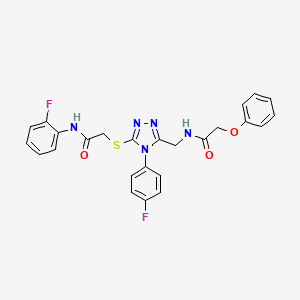

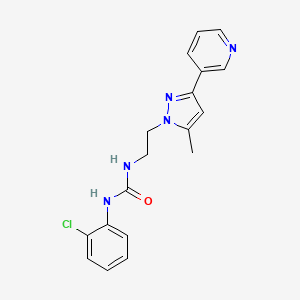

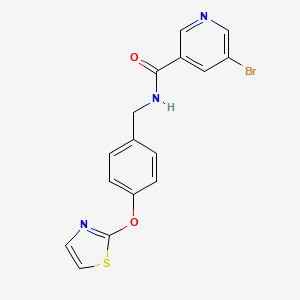

![molecular formula C17H17ClN2O3 B2612738 {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate CAS No. 387864-60-0](/img/structure/B2612738.png)

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate” is a chemical compound used for scientific research . It is also known by registry numbers ZINC000002622083 .

Synthesis Analysis

The synthesis of carbamates, such as “{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate”, can be achieved through carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis

The molecular structure of “{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate” is complex. It contains multiple bonds, aromatic bonds, and rotatable bonds . The compound also includes various functional groups such as esters and secondary amides .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications

Catalysis and Organic Synthesis

Catalysts for Isoxazolone Synthesis: The compound {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate has been investigated for its catalytic activity in the synthesis of isoxazolone-type heterocycles. Researchers impregnated silver nanoparticles (Ag) onto commercial support oxides (Al₂O₃, CeO₂, and MgO). The catalysts Ag–Al₂O₃, Ag–MgO, and Ag–CeO₂ were evaluated in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one using an aldehyde as the starting molecule. Notably, all catalysts exhibited yields up to 60%, with Ag–CeO₂ achieving an impressive 94% yield, adhering to green chemistry principles .

Chromophores and Material Science

Novel Chromophore Synthesis: Another intriguing application lies in the synthesis of a new chromophore: 4-[4-(4-dimethylamino-phenyl)buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate (DACSC). This compound features extended π-conjugation and has potential applications in material science. Nucleation and solubility studies were conducted to identify suitable solvent systems for material growth .

Spectroscopy and Theoretical Investigations

Characterization and Photophysical Properties: Researchers have characterized {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate through various spectra (FT-IR, UV–vis, and 1H-NMR). Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) were employed to investigate electronic, structural, reactivity, and photovoltaic properties. These theoretical insights contribute to understanding the compound’s behavior and potential applications .

properties

IUPAC Name |

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-20(2)15-8-6-14(7-9-15)19-16(21)11-23-17(22)12-4-3-5-13(18)10-12/h3-10H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRYGEYVEKTDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

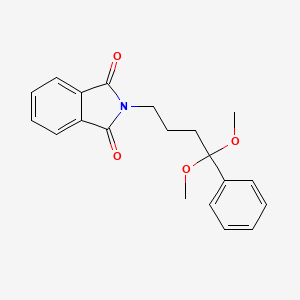

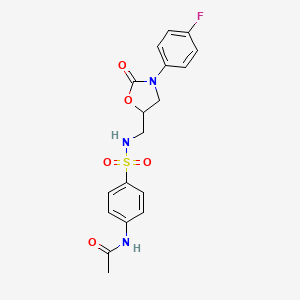

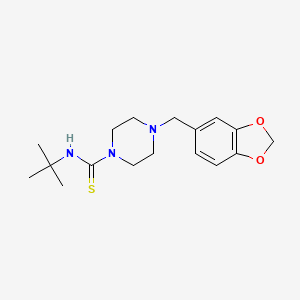

![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)

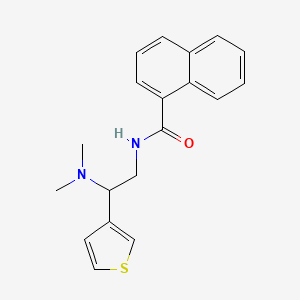

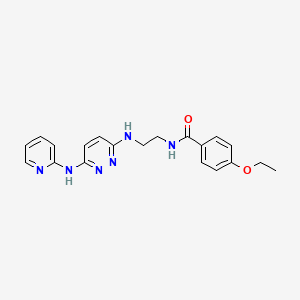

![4-(4-fluorobenzoyl)-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2612664.png)

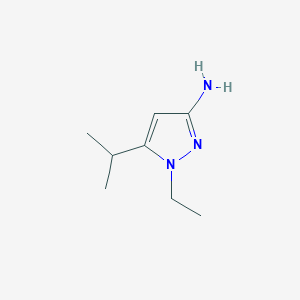

![2-[[5-Propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2612674.png)

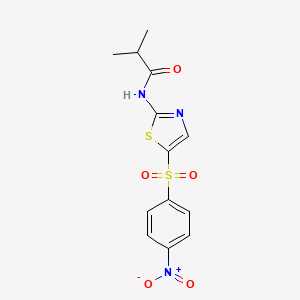

![3-(3-chloro-2-thienyl)-3-oxopropanal O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2612676.png)